Cas no 2228083-98-3 (2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid)

2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid
- EN300-1909892
- 2228083-98-3
- 2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid
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- インチ: 1S/C11H11BrFNO2/c12-8-6(2-1-3-7(8)13)11(4-5-11)9(14)10(15)16/h1-3,9H,4-5,14H2,(H,15,16)
- InChIKey: AHXRLZBFCDJKKQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C1(C(C(=O)O)N)CC1)F
計算された属性
- せいみつぶんしりょう: 286.99572g/mol
- どういたいしつりょう: 286.99572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909892-0.25g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1909892-0.05g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1909892-0.5g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1909892-1g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1909892-5.0g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1909892-0.1g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1909892-2.5g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1909892-1.0g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1909892-10.0g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1909892-5g |
2-amino-2-[1-(2-bromo-3-fluorophenyl)cyclopropyl]acetic acid |
2228083-98-3 | 5g |
$4349.0 | 2023-09-18 |
2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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2. Book reviews
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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5. Back matter
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7. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acidに関する追加情報
Professional Introduction to 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic Acid (CAS No. 2228083-98-3)
2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid, identified by its CAS number 2228083-98-3, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the development of novel therapeutic agents. The unique structural features of 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid contribute to its potential utility in various medical applications, particularly in the realm of targeted drug design.
The molecular structure of this compound incorporates several key functional groups that are known to enhance its pharmacological properties. Specifically, the presence of an amino group and a cyclopropyl moiety provides a scaffold that can interact with biological targets in a highly specific manner. Additionally, the bromo and fluoro substituents on the aromatic ring introduce electronic and steric effects that can modulate the compound's binding affinity and metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways and immune responses. 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid has been identified as a promising candidate in this context due to its ability to interact with key enzymes and receptors involved in inflammation. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical in the production of prostaglandins and other pro-inflammatory mediators.
The synthesis of 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid represents a significant achievement in organic chemistry, given the complexity of its molecular framework. The synthetic route involves multiple steps, including functional group transformations and stereoselective reactions, which require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These advancements highlight the compound's synthetic challenge and the expertise required to produce it on a scalable basis.
The pharmacological evaluation of 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's interaction with specific kinases and signaling pathways involved in tumor growth has been particularly well-documented. Additionally, preclinical studies have shown that it may have neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.
The potential therapeutic applications of 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid extend beyond oncology and neurology. Research indicates that this compound may also be effective in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. By targeting key inflammatory mediators and modulating immune responses, it could offer a novel approach to managing these chronic conditions. Furthermore, its ability to cross the blood-brain barrier suggests that it may be useful in treating central nervous system disorders.
The development of novel drug candidates like 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid relies heavily on advances in computational chemistry and molecular modeling techniques. These tools allow researchers to predict the binding modes of compounds with biological targets and optimize their pharmacokinetic properties. By integrating experimental data with computational simulations, scientists can accelerate the drug discovery process and identify promising candidates for further development.
The regulatory landscape for new drug development presents both challenges and opportunities for compounds like 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid. Ensuring compliance with stringent safety and efficacy standards is crucial for advancing these molecules into clinical trials and ultimately into therapeutic use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for navigating these requirements effectively.
In conclusion, 2-amino-2-1-(2-bromo-3-fluorophenyl)cyclopropylacetic acid (CAS No. 2228083-98-3) is a multifaceted compound with significant potential in the field of pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a vital role in the development of next-generation therapeutics.
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